molecular formula C19H15Cl3N2O3 B2353791 3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 303997-06-0

3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2353791
CAS No.: 303997-06-0
M. Wt: 425.69
InChI Key: JVYSZPGLAQFWAX-NKFKGCMQSA-N
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Description

3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H15Cl3N2O3 and its molecular weight is 425.69. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Research on isatin-derived ligands, which are structurally related to the chemical , indicates significant antibacterial and antifungal properties. These ligands act as tridentate with three active sites and have been used to form metal complexes, which in turn showed enhanced biological activity against selected fungal and bacterial species compared to their uncomplexed forms (Khalid, Sumrra, & Chohan, 2020).

Antimalarial Activity

Compounds with structural similarities to 3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one have been synthesized and evaluated for their antimalarial properties. These compounds showed high activity in both rodent and primate models of malaria, indicating potential use in antimalarial therapy (Kesten et al., 1992).

Corrosion Inhibition

Isatin derivatives have been studied for their application as corrosion inhibitors. The synthesized compounds, including those structurally related to the compound , demonstrated significant effectiveness in preventing corrosion, particularly in sea water environments. This indicates potential industrial applications in corrosion prevention (Ahmed, 2018).

Central Nervous System Activity

Research into heterocyclic derivatives of morpholino-N-acetyl indoles, which are structurally related, demonstrated central nervous system depressant activity. This suggests potential therapeutic applications for neurological conditions (Rawat & Shukla, 2016).

Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O3/c20-9-3-6-17(25)27-23-18-14-4-1-2-5-16(14)24(19(18)26)11-12-7-8-13(21)10-15(12)22/h1-2,4-5,7-8,10H,3,6,9,11H2/b23-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYSZPGLAQFWAX-NKFKGCMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)CCCCl)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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